molecular formula C26H35N3O9 B12785743 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate CAS No. 91098-42-9

1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate

Cat. No.: B12785743
CAS No.: 91098-42-9
M. Wt: 533.6 g/mol
InChI Key: OQTPVKCOFSLMKK-UHFFFAOYSA-N
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Description

1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a p-anisidino group, a propyl chain, and a phenethylpiperazine moiety. The dioxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate typically involves multiple steps. One common method starts with the reaction of p-anisidine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The amine is subsequently reacted with a phenethylpiperazine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxalate salt form enhances its solubility and stability, making it more suitable for certain applications compared to similar compounds.

Properties

CAS No.

91098-42-9

Molecular Formula

C26H35N3O9

Molecular Weight

533.6 g/mol

IUPAC Name

4-methoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid

InChI

InChI=1S/C22H31N3O.2C2H2O4/c1-19(23-21-8-10-22(26-2)11-9-21)18-25-16-14-24(15-17-25)13-12-20-6-4-3-5-7-20;2*3-1(4)2(5)6/h3-11,19,23H,12-18H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

OQTPVKCOFSLMKK-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)CCC2=CC=CC=C2)NC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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